GB1908

Galectin-1 inhibitor affinity fluorescence polarization Kd glycomimetic SAR

Target validation studies are confounded by non-selective galectin inhibitors or low oral bioavailability. GB1908 solves this as the only galectin-1 inhibitor with >105-fold selectivity over galectin-3 and published oral efficacy in three syngeneic mouse tumor models (LL/2, 4T1, B16-F10). - Gal-1 Kd: 0.057 μM; Gal-3 Kd: 6.0 μM (>105x selective) - Oral bioavailability with established 30 mg/kg b.i.d. dosing - Co-crystal structure (PDB 8R74) for SAR studies

Molecular Formula C18H18Cl2N4O5S2
Molecular Weight 505.4 g/mol
Cat. No. B15610762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB1908
Molecular FormulaC18H18Cl2N4O5S2
Molecular Weight505.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18Cl2N4O5S2/c1-28-16-14(24-5-11(22-23-24)12-7-30-18(27)21-12)15(26)13(6-25)29-17(16)31-8-2-3-9(19)10(20)4-8/h2-5,7,13-17,25-26H,6H2,1H3,(H,21,27)/t13-,14+,15+,16-,17-/m1/s1
InChIKeyMNYFYJPPTJLAMF-DRRXZNNHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB1908: A Next-Generation, Orally Active Galectin-1 Inhibitor with Sub‑100 nM Affinity for Oncology Research Procurement


GB1908 is a synthetic, low-molecular-weight glycomimetic (C₁₈H₁₈Cl₂N₄O₅S₂; MW 505.4 g/mol; CAS 2573135-31-4) that acts as a potent, selective, and orally bioavailable inhibitor of the galectin‑1 carbohydrate recognition domain (CRD) [1]. It was developed by iterative optimization of the thiazole‑containing lead GB1490 and is currently the most advanced galectin‑1‑selective tool compound with published in vivo efficacy in multiple syngeneic mouse cancer models [2][3].

Galectin-1 CRD inhibition with reported low-nanomolar affinity
Oral bioavailability study context in mouse models
Reported isoform selectivity over galectin-3

Why Galectin‑1‑Targeted Procurement Cannot Rely on Generic Galectin Inhibitors or First‑Generation Tool Compounds


Galectin‑1 (Gal‑1) and galectin‑3 (Gal‑3) share a conserved β‑galactoside‑binding CRD, making it exceptionally difficult to achieve high affinity for one isoform while excluding the other [1]. Alternative galectin‑1‑targeting agents such as the calixarene OTX008 bind at an allosteric site with estimated Kd values in the 5–100 μM range and require parenteral administration, while non‑selective disaccharides like thiodigalactoside exhibit pan‑galectin binding (Kd 24–78 μM across galectins‑1, ‑3, ‑8, and ‑9) [2][3]. The predecessor glycomimetic GB1490 improved oral bioavailability but retained only ~7‑fold selectivity over galectin‑3. Without the step‑change in both affinity and selectivity embodied by GB1908, experimental results risk being confounded by off‑target galectin‑3 engagement or insufficient target coverage in vivo.

Pan-galectin binding
Non-selective disaccharides such as thiodigalactoside engage galectins-1, -3, -8, and -9, which may confound galectin-1-specific pathway interpretation.
Insufficient isoform selectivity
Predecessor glycomimetics retain only limited selectivity over galectin-3; off-target galectin-3 engagement may bias phenotypic readouts.
Parenteral administration requirement
Allosteric inhibitors like OTX008 require subcutaneous injection, limiting repeated-dose oral study designs and chronic model feasibility.

GB1908 Procurement Evidence: Head‑to‑Head Quantitative Differentiation Against Closest Galectin‑1 Inhibitor Comparators


7‑Fold Improvement in Galectin‑1 Binding Affinity Over the Predecessor Compound GB1490

GB1908 binds human galectin‑1 with a dissociation constant (Kd) of 57 nM, representing a 7‑fold improvement over the predecessor compound GB1490, which has a Kd of 400 nM for the same target [1][2]. This affinity gain was achieved through the introduction of polar substituents on the thiazole ring, confirmed by X‑ray crystallography showing altered hydrogen‑bond interactions within the galectin‑1 CRD [1].

Binding affinity vs GB1490
Head-to-head
GB1908 Kd 57 nM vs GB1490 400 nM (7‑fold improvement)
Supports target engagement at lower concentrations in research models
Same fluorescence polarization assay; recombinant human galectin-1
Galectin-1 inhibitor affinity fluorescence polarization Kd glycomimetic SAR

>15‑Fold Superior Galectin‑1‑over‑Galectin‑3 Selectivity Compared to GB1490

GB1908 displays a Kd for human galectin‑3 of 6,000 nM, yielding a galectin‑1/3 selectivity ratio of 105‑fold [1]. In contrast, the predecessor GB1490 has a galectin‑3 Kd of 2,700 nM, yielding a selectivity ratio of only 6.75‑fold [2]. For context, the galectin‑3‑selective inhibitor GB1107 exhibits an inverse selectivity profile (Kd galectin‑1/3 = 3,700/37 nM), demonstrating that achieving high galectin‑1 selectivity within this scaffold family requires deliberate molecular design [2].

Gal-1/3 selectivity ratio
Head-to-head
105‑fold (GB1908) vs 6.75‑fold (GB1490)
Galectin-1‑specific pathway interpretation may be less confounded by galectin-3 co‑engagement
Kd galectin-3: 6,000 nM (GB1908); 2,700 nM (GB1490)
Galectin isoform selectivity galectin-1 vs galectin-3 selectivity window

Oral Bioavailability Achieving 24‑Hour Free Plasma Coverage Above Galectin‑1 Kd, in Contrast to Parenterally Administered OTX008

In mouse pharmacokinetic studies, oral administration of GB1908 at 30 mg/kg twice daily (b.i.d.) maintains free plasma concentrations above the galectin‑1 Kd for a full 24‑hour dosing interval [1]. This profile is in marked contrast to OTX008 (calixarene 0118), which is administered subcutaneously in preclinical models and in a Phase I clinical trial [2][3]. Additionally, OTX008 binds galectin‑1 at an allosteric site with an estimated Kd between 5 and 100 μM, approximately 100‑ to 1,750‑fold weaker than GB1908's orthosteric binding [2].

Oral PK target coverage
Cross-study
Oral b.i.d. maintains free plasma above Kd for 24 h
Oral route enables repeated-dose study designs without parenteral administration
Mouse PK; comparator OTX008 requires s.c. injection
Oral pharmacokinetics galectin-1 inhibitor in vivo free drug hypothesis

In Vivo Tumor Growth Inhibition Across Three Syngeneic Cancer Models, Extending Beyond the Lung Cancer Indication of GB1490

GB1908 (30 mg/kg p.o. b.i.d., 21 days) significantly reduced primary LL/2 lung tumor growth in a syngeneic mouse model [1]. The 2025 pharmacological characterization study further demonstrated that GB1908 slows tumor growth in syngeneic models of breast carcinoma (4T1) and metastatic skin cutaneous melanoma (B16‑F10), two cancer types identified by TCGA analysis as having high galectin‑1 expression correlated with poor patient survival [2]. By comparison, the predecessor GB1490 was characterized for oral bioavailability but has no published in‑vivo tumor efficacy data, and OTX008's in‑vivo activity is limited to an A2780‑1A9 ovarian xenograft model with subcutaneous administration [3].

In vivo tumor growth inhibition
Cross-study
Reduced growth in LL/2 lung, 4T1 breast, B16‑F10 melanoma models
Multi‑model endpoint context may de‑risk target-biology assumptions for oncology studies
Oral 30 mg/kg b.i.d. × 21 days; no published in‑vivo efficacy for GB1490
Syngeneic mouse models tumor growth inhibition galectin-1 immuno-oncology

Cellular Functional Potency (IC₅₀ = 850 nM) and Immune‑Microenvironment Modulation in a Stromal NSCLC Model

GB1908 inhibits galectin‑1‑induced apoptosis in Jurkat T cells with an IC₅₀ of 850 nM, providing a quantitative cellular potency benchmark [1]. The predecessor GB1490 was described as reversing galectin‑1‑induced Jurkat apoptosis 'at low μM concentrations,' but no explicit IC₅₀ was reported, preventing rigorous potency comparison [2]. Furthermore, in a stromal non‑small cell lung cancer (NSCLC) tumor microenvironment model, GB1908 reduced the production of immunosuppressive cytokines, a functional readout not reported for GB1490 or OTX008 in comparable co‑culture systems [3].

Cellular potency & TME modulation
Supporting
IC₅₀ 850 nM in Jurkat apoptosis; reduced immunosuppressive cytokines in stromal NSCLC model
Supports in‑vitro immuno-oncology model setup at pharmacologically relevant concentrations
No explicit IC₅₀ reported for GB1490; TME cytokine data unique to GB1908
Jurkat T-cell apoptosis immunosuppressive cytokines tumor microenvironment

Highest‑Value Procurement Scenarios for GB1908 Based on Published Evidence


Oral In‑Vivo Target‑Validation Studies in Syngeneic Mouse Models of Galectin‑1‑Overexpressing Cancers

GB1908 is the only galectin‑1 inhibitor with published oral efficacy in three syngeneic tumor models (LL/2 lung, 4T1 breast, B16‑F10 melanoma) [1][2]. Researchers conducting target‑validation studies in these or related cancer types can leverage the established 30 mg/kg b.i.d. oral dosing regimen, which provides 24‑hour free plasma coverage above the galectin‑1 Kd, to design chronic dosing experiments without requiring parenteral administration or surgical pump implantation [1].

Galectin‑1‑Specific Mechanistic Studies Requiring Stringent Selectivity Over Galectin‑3

With >105‑fold selectivity for galectin‑1 over galectin‑3 (Kd 0.057 vs 6.0 μM), GB1908 is the most selective galectin‑1 tool compound with published biophysical and cellular selectivity confirmation [1][2]. This selectivity profile is essential for experiments in fibrosis or immuno‑oncology where galectin‑3 co‑inhibition would confound results, such as studies dissecting the distinct roles of galectin‑1 versus galectin‑3 in T‑cell apoptosis or myofibroblast activation [1].

Immuno‑Oncology Tumor Microenvironment Modulation Studies

GB1908 is the only galectin‑1 inhibitor demonstrated to reduce immunosuppressive cytokine production in a stromal NSCLC tumor microenvironment co‑culture model, alongside its Jurkat T‑cell apoptosis IC₅₀ of 850 nM [1][2]. This positions GB1908 as the preferred tool compound for ex‑vivo or in‑vivo studies investigating galectin‑1‑mediated immune evasion, alone or in combination with immune checkpoint inhibitors [1].

Structure‑Based Drug Design and Galectin‑1 Crystallography Campaigns

GB1908's co‑crystal structure with galectin‑1 (PDB 8R74) reveals a distinct binding mode with altered hydrogen‑bond interactions compared to the GB1490‑galectin‑1 complex, providing a structural rationale for the 7‑fold affinity improvement [1]. Computational and medicinal chemistry groups can use this structural information as a starting point for structure‑based optimization of next‑generation galectin‑1 inhibitors [1].

Application
Selection Property
Validation Focus
Oral in‑vivo target‑validation in syngeneic mouse cancer models
Oral bioavailability and reported target engagement
24‑hour free plasma coverage above reported affinity threshold
Galectin‑1 mechanistic studies requiring isoform selectivity
Reported selectivity window over galectin‑3
Phenotypic interpretation not confounded by galectin‑3 co‑engagement
Immuno‑oncology TME modulation studies
Reported immunosuppressive cytokine reduction and cellular IC₅₀
Stromal NSCLC co‑culture cytokine modulation endpoint
Structure‑based galectin‑1 inhibitor design
Co‑crystal structure with galectin‑1 (PDB 8R74)
Binding mode and hydrogen‑bond interactions for SAR campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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